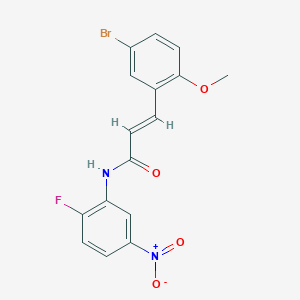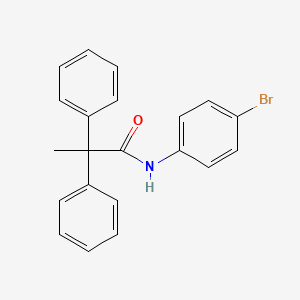
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide
Vue d'ensemble
Description
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromine atom, a methoxy group, a fluorine atom, and a nitro group, making it a molecule of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated aromatic compounds.
Formation of the Enamide: The key step involves the formation of the enamide linkage through a condensation reaction between an aldehyde and an amide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and methoxy groups could play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-chloro-5-nitrophenyl)prop-2-enamide
- (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-methylphenyl)prop-2-enamide
Uniqueness
The unique combination of bromine, methoxy, fluorine, and nitro groups in (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide distinguishes it from other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O4/c1-24-15-6-3-11(17)8-10(15)2-7-16(21)19-14-9-12(20(22)23)4-5-13(14)18/h2-9H,1H3,(H,19,21)/b7-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBOGURLWTHIK-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE](/img/structure/B3677705.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B3677706.png)
![N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide](/img/structure/B3677720.png)
![4-(13-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B3677728.png)

![(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B3677747.png)
![ETHYL 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-ETHOXYPHENOXY}ACETATE](/img/structure/B3677748.png)
![{2-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B3677758.png)
![N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide](/img/structure/B3677763.png)

![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3677787.png)
![1-(3-bromophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B3677795.png)
![N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3677797.png)
![N-{3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3677814.png)
